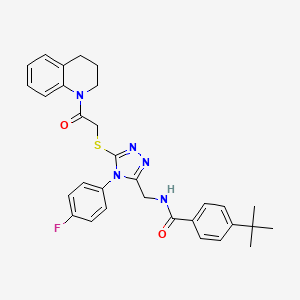

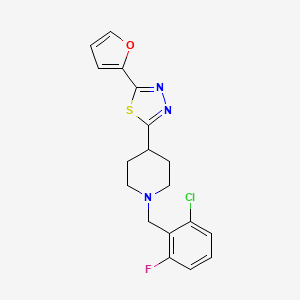

![molecular formula C15H8N4O5S B2937693 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 851095-36-8](/img/structure/B2937693.png)

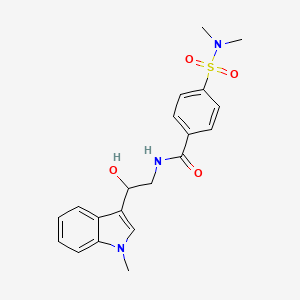

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds, such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the initial compound with suitably substituted amines and formaldehyde in ethanol . Another synthesis method involves the reaction of urea and thiourea with furfural to yield bisimines .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Compounds containing furan, oxadiazole, and nitrobenzothiophene moieties have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a sequence involving coupling, thioamide formation, and oxidative cyclization processes. This synthesis pathway highlights the chemical versatility of furan-containing compounds in creating complex heterocyclic structures (А. Aleksandrov & М. М. El’chaninov, 2017).

Biological and Pharmacological Activities

Oxadiazole derivatives, including those with furan moieties, have shown a wide array of biological activities. Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole or furadiazole containing compounds, underscoring their antibacterial, antitumor, antiviral, and antioxidant properties. This broad range of activities suggests the applicability of these compounds in developing new therapeutic agents (Ankit Siwach & P. Verma, 2020).

Energetic Materials and Explosives

The incorporation of oxadiazole rings into energetic materials has been explored due to their potential in improving stability and performance. Tang et al. (2015) investigated energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings, demonstrating that these materials have good thermal stabilities and detonation performance comparable to RDX, a common explosive. This research indicates the potential of oxadiazole derivatives in the development of less sensitive, high-performance energetic materials (Yongxing Tang et al., 2015).

Antimicrobial Applications

Derivatives of oxadiazoles, especially those substituted with furan and nitro groups, have been evaluated for their antimicrobial properties. Jafari et al. (2017) synthesized and assessed the antibacterial and antifungal activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives, finding that certain compounds exhibited remarkable activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential use of such derivatives in creating new antimicrobial agents (E. Jafari et al., 2017).

Vasodilator Action and Nitric Oxide Generation

Furoxans, closely related to furan-oxadiazole compounds, have been studied for their vasodilator actions mediated through nitric oxide (NO) generation. Feelisch, Schönafinger, and Noack (1992) investigated the mechanism behind the vasodilator action of furoxans, showing that these compounds act as prodrugs to increase cyclic GMP levels via NO formation. This study points to the potential medical applications of furoxan derivatives in treating cardiovascular conditions (M. Feelisch et al., 1992).

Mécanisme D'action

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose. This pathway is activated when glucose levels are high, particularly in conditions like diabetes.

Biochemical Pathways

The compound’s action on aldose reductase affects the polyol pathway . By inhibiting aldose reductase, the compound may prevent the accumulation of sorbitol and fructose, which can cause cellular damage when present in high concentrations. This is particularly relevant in the context of diabetic complications, where persistent hyperglycemia leads to increased activity of the polyol pathway.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of aldose reductase and the subsequent impact on the polyol pathway . By preventing the accumulation of sorbitol and fructose, the compound could potentially mitigate cellular damage associated with these substances.

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h1-7H,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAYGWRQTKXOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

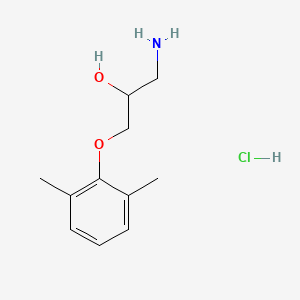

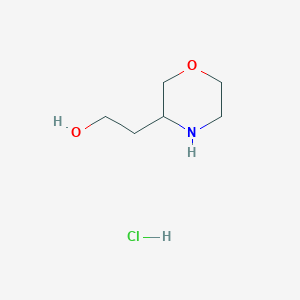

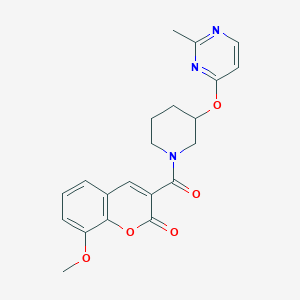

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)